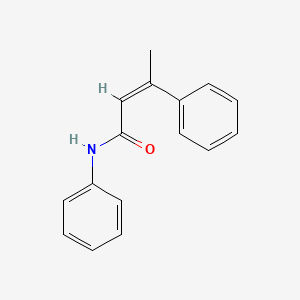![molecular formula C8H10N4O4 B1654891 1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione CAS No. 28773-97-9](/img/structure/B1654891.png)
1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of ionic liquids and sonication techniques has been reported to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for amine donation, and various oxidizing and reducing agents . The reaction conditions are typically mild, allowing for the inclusion of diverse functional groups .
Major Products
The major products formed from these reactions include disubstituted imidazoles and other derivatives that retain the core imidazole structure .
Wissenschaftliche Forschungsanwendungen
1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of functional materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Triazole: Widely used in antifungal medications and as a building block in organic synthesis.
Uniqueness
1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
28773-97-9 |
|---|---|
Molekularformel |
C8H10N4O4 |
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
3,6-diacetyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C8H10N4O4/c1-3(13)11-5-6(10-7(11)15)12(4(2)14)8(16)9-5/h5-6H,1-2H3,(H,9,16)(H,10,15) |
InChI-Schlüssel |
ZUDDCMCOKPAHPV-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2C(NC1=O)NC(=O)N2C(=O)C |
Kanonische SMILES |
CC(=O)N1C2C(NC1=O)N(C(=O)N2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methoxyphenyl)amino]naphthalene-1,2-dione](/img/structure/B1654813.png)












